2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZHKHIZJRJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organomagnesium Intermediates
The most widely reported method involves reacting 3-bromo-5-fluoro-benzotrifluoride with methyl trifluoroacetate via Grignard intermediates. In a representative protocol, 5-bromo-1,3-dichloro-2-fluoro-benzene (220 g, 811 mmol) reacts with iPrMgCl·LiCl (1.3 M in THF) at 20°C, followed by slow addition of methyl trifluoroacetate (314.8 g, 2.4 mol) at 0°C. Acidic workup with 2 M HCl yields 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (122 g, 50–60% yield). This intermediate undergoes subsequent fluorination to replace chlorine atoms.
Solvent and Temperature Optimization
Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize Grignard complexes. Reactions conducted at –20°C to 25°C minimize side products like polychlorinated byproducts. Scaling this method to 4 mol batches maintains yields above 56% when using 1,2-dibromoethane as an initiator.
Halogen Exchange via Phase-Transfer Catalysis
Chlorine-to-Fluorine Substitution
A two-step halogen exchange process converts 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone to the target compound. In sulfolane solvent, potassium fluoride (4.32 mmol) and tetraphenylphosphonium bromide (0.036 mmol) catalyze the substitution at 160°C for 5 hours. Distillation under reduced pressure (10–15 Torr) isolates the product in 87.2% yield with 99.5% purity.
Role of Solvent Polarity
Polar solvents like sulfolane enhance fluoride ion nucleophilicity, critical for displacing chloride. Comparative studies show dimethylformamide (DMF) reduces yields to 72% due to competing side reactions.
Diazotization and Hypophosphorous Acid Reduction
Nitrosation-Fluorination Sequence
3-Chloro-5-trifluoromethylbenzene derivatives undergo diazotization using 33% sodium nitrite (126.7 g, 0.612 mol) in 92.5% sulfuric acid at 0°C. Subsequent treatment with 50% hypophosphorous acid (111.1 g) and cuprous oxide (0.67 g) facilitates Sandmeyer-type fluorination, achieving 87.2% yield.
Byproduct Management
Excess hypophosphorous acid minimizes aryl radical recombination, while cuprous oxide accelerates single-electron transfer. Post-reaction washing with 5% sodium bicarbonate removes residual acids, preventing hydrate formation.
Friedel-Crafts Acylation with Trifluoroacetyl Chloride
Lewis Acid Catalysis
Although less common, Friedel-Crafts acylation of 1,3-difluoro-5-trifluoromethylbenzene with trifluoroacetyl chloride (1.2 equiv) in dichloromethane (DCM) and AlCl₃ (1.5 equiv) provides moderate yields (45–55%). Elevated temperatures (40°C) improve regioselectivity but risk over-acylation.
Catalytic Fluorination Using Transition Metals
Copper-Mediated C–F Bond Formation
Recent patents describe copper(I) iodide (0.1–1 mol%) catalyzing fluorination of 3,5-dichlorophenyl trifluoromethyl ketone with KF in DMF at 120°C. This one-pot method achieves 78% yield but requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Grignard Coupling | 5-Bromo-1,3-dichloro-2-fluoro-benzene | iPrMgCl·LiCl, CF₃COOCH₃ | 50–60 | 95 | High |
| Phase-Transfer Fluorination | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | KF, Ph₄PBr | 87.2 | 99.5 | Moderate |
| Diazotization | 3-Chloro-5-trifluoromethylbenzene | NaNO₂, H₃PO₂, Cu₂O | 87.2 | 99.5 | High |
| Friedel-Crafts | 1,3-Difluoro-5-trifluoromethylbenzene | CF₃COCl, AlCl₃ | 45–55 | 90 | Low |
| Copper Catalysis | 3,5-Dichlorophenyl trifluoromethyl ketone | CuI, KF | 78 | 97 | Moderate |
Reaction Optimization and Challenges
Solvent Selection
Impurity Profiling
Common impurities include:
-
3,4,5-Trichloro isomer : Forms if fluorination is incomplete (detectable via ¹⁹F NMR at δ –71.5 ppm).
-
Hydrate Byproducts : Mitigated by anhydrous MgSO₄ drying and storage under nitrogen.
Industrial-Scale Adaptations
Continuous Flow Systems
Pilot plants employ continuous flow reactors for Grignard reactions, achieving 1.2 kg/hr throughput with 94% conversion. In-line IR monitoring adjusts reagent feed rates in real-time.
Waste Management
Spent hypophosphorous acid is neutralized with Ca(OH)₂, precipitating calcium phosphate for safe disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Pharmaceutical Chemistry
TFET is employed in the synthesis of various pharmaceutical intermediates. Its fluorinated structure can significantly influence the biological activity of drug candidates. The introduction of fluorine atoms often enhances lipophilicity, metabolic stability, and bioavailability.
Case Study: Antiviral Agents
Research has indicated that fluorinated ketones like TFET can serve as precursors for antiviral compounds. For instance, modifications to the TFET structure have been explored to develop inhibitors targeting viral replication processes.
Agrochemical Development
In agrochemicals, TFET is utilized for designing herbicides and fungicides. The presence of fluorine atoms can improve the efficacy and selectivity of these chemicals against specific pests while reducing toxicity to non-target organisms.
Case Study: Herbicide Efficacy
Studies have demonstrated that compounds derived from TFET exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts. This is attributed to increased binding affinity to plant enzymes involved in growth regulation.
Material Science
The unique properties of TFET make it suitable for developing advanced materials, including coatings and polymers that require high thermal stability and resistance to chemical degradation.
Case Study: Fluorinated Polymers
Research has shown that incorporating TFET into polymer matrices can yield materials with superior mechanical properties and chemical resistance, making them ideal for applications in harsh environments.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, influencing its ability to penetrate biological membranes and interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are best understood through comparisons with structurally related trifluoroacetophenone derivatives. Key analogues include:
| Compound Name | Substituents (Phenyl Ring) | CAS Number | Key Differences from Target Compound |
|---|---|---|---|
| 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone | 3-F | 708-64-5 | Lacks -CF₃ at 5-position; reduced EW effect |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | 3-CF₃, 5-CF₃ | 30071-93-3 | Two -CF₃ groups; higher lipophilicity |
| 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-TFEO | 3-Cl, 5-CF₃ | 1125812-58-9 | Chloro substituent (stronger σ-donor than F) |
| 1-(3,4,5-Trichlorophenyl)-2,2,2-TFEO | 3-Cl, 4-Cl, 5-Cl | 158401-00-4 | Three Cl groups; increased steric hindrance |
| 1-(3-Methyl-5-CF₃-phenyl)-2,2,2-TFEO | 3-CH₃, 5-CF₃ | 1256479-46-5 | Methyl group (electron-donating vs. F) |
Notes:
- Electron-Withdrawing (EW) Effects : The target compound’s 3-F and 5-CF₃ substituents create a highly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic attack compared to analogues with fewer EW groups (e.g., 708-64-5) .
- Lipophilicity: The 5-CF₃ group increases lipophilicity (logP ~2.5–3.0) relative to non-CF₃ derivatives but is less lipophilic than bis-CF₃ analogues (e.g., 30071-93-3, logP ~3.5) .
Physicochemical Properties
Biological Activity
2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone (CAS No. 1190865-43-0) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound's trifluoromethyl groups often enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.
- Molecular Formula : C9H3F7O
- Molecular Weight : 260.11 g/mol
- Physical State : Solid at room temperature
- Storage Conditions : Recommended to be stored in a cool, dry place away from light.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and its potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of protein kinases, particularly Pim kinases, which are implicated in cancer cell proliferation. For instance, studies have shown that similar trifluoromethylated compounds can inhibit Pim-1 and Pim-2 activity, leading to reduced cell viability in cancer models .
Case Studies
- Pim Kinase Inhibition : A study demonstrated that related compounds effectively inhibited the autophosphorylation of Pim-1 in cellular assays. This inhibition correlated with decreased proliferation rates in prostate cancer cell lines (PC3) when treated with these inhibitors .
- Anticancer Potential : Another investigation into the biological activity of fluorinated ketones found that they exhibit antiproliferative effects against various cancer cell lines. The presence of trifluoromethyl groups was noted to enhance potency by improving cellular uptake and metabolic stability .
Research Findings
Several studies have focused on the synthesis and biological evaluation of trifluoromethylated compounds:
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific protein targets involved in signaling pathways that regulate cell growth and survival. The trifluoromethyl groups may facilitate stronger binding interactions due to their electronegative nature, influencing enzyme conformation and activity.
Q & A
Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone in laboratory settings?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using benzotrifluoride derivatives and trifluoroacetyl chloride under controlled conditions (e.g., anhydrous AlCl₃ as a catalyst) . Alternatively, Grignard reagent-based approaches are effective:
- Example Protocol : React 3-fluoro-5-trifluoromethyl-iodobenzene with isopropylmagnesium chloride in THF at low temperatures (-50°C), followed by quenching with trifluoroacetylating agents. Purification via silica gel chromatography yields the product (69% yield) .
- Optimization : Temperature control (-50°C) and solvent choice (THF) minimize side reactions.
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protection : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Storage : Keep in airtight containers under dry, inert conditions (N₂ atmosphere) at 2–8°C .
- Emergency Response : For skin contact, wash with 10% NaHCO₃ solution; for inhalation, administer oxygen and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the molecular structure of this compound?
Methodological Answer:
Q. What role do fluorine substituents play in its reactivity and electronic properties?
Methodological Answer:
Q. How can computational methods predict its physicochemical properties?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS simulations to estimate solubility in polar aprotic solvents (e.g., DMF, THF).
- LogP Calculation : Fluorine atoms lower logP (predicted ~2.1), indicating moderate hydrophobicity .
- Thermal Stability : Molecular dynamics simulations (AMBER force field) predict decomposition onset at ~250°C .
Q. What are the challenges in synthesizing derivatives for pharmacological applications?
Methodological Answer:
- Derivatization Issues : Fluorine’s steric bulk hinders nucleophilic attacks; use microwave-assisted synthesis to accelerate reactions .
- Case Study : Similar derivatives (e.g., Afoxolaner) require regioselective functionalization at the 5-position via Suzuki-Miyaura coupling .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for aryl boronic acids) and catalyst (Pd(PPh₃)₄) to achieve >75% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
